5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C13H13NO5S |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H13NO5S/c1-17-8-4-7(5-9(18-2)11(8)19-3)6-10-12(15)14-13(16)20-10/h4-6H,1-3H3,(H,14,15,16)/b10-6- |
InChI Key |
QDFOIPGNWHJEBT-POHAHGRESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters affecting yield include:
-
Molar ratio : 1:1 stoichiometry of TZD to aldehyde
-
Water removal : Dean-Stark trap improves conversion by azeotropic removal of H₂O
-
Charge TZD (10 mmol), 3,4,5-trimethoxybenzaldehyde (10 mmol), and piperidinium acetate (0.1 mmol) in anhydrous toluene (50 mL).
-
Reflux with Dean-Stark apparatus for 8 hours.
-
Cool to 25°C, filter precipitate, wash with cold toluene.
-
Recrystallize from ethanol to obtain yellow crystals (mp 210°C, 87–90% yield).
Green Synthesis Using Deep Eutectic Solvents
Recent advancements employ deep eutectic solvents (DES) as eco-friendly reaction media. A choline chloride-urea DES (1:2 molar ratio) demonstrated superior performance:
DES-Mediated Synthesis
Advantages :
-
Eliminates volatile organic solvents
Alternative Synthetic Approaches
Post-Synthetic Modifications
The potassium salt derivative enables further functionalization:
-
Treat 5-(3,4,5-trimethoxybenzylidene)-TZD with ethanolic KOH (2M)
-
Stir at 60°C for 2 hours
Analytical Comparison of Methods
Table 1: Preparation Method Comparison
| Parameter | Traditional | DES | Microwave* |
|---|---|---|---|
| Yield (%) | 87–90 | 53–58 | 82–85 |
| Time (h) | 6–12 | 4–6 | 2–3 |
| Temp (°C) | 110–140 | 70 | 100–120 |
| Solvent Toxicity | High | Low | Moderate |
| Catalyst Reuse | No | Yes | No |
*Data extrapolated from analogous syntheses
Critical Analysis of Synthetic Challenges
Isomer Control
The product predominantly forms the Z-isomer , confirmed by X-ray crystallography. Factors influencing stereoselectivity:
Purification Considerations
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione derivatives.
- Mechanism of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, which are human breast cancer cell lines. The mechanism involves the induction of apoptosis through modulation of Bcl-2 family proteins. Specifically, compounds derived from this thiazolidine have been shown to decrease anti-apoptotic Bcl-2 members while increasing pro-apoptotic members like Bak and Bax in breast cancer cells .
- Case Studies : In a study involving the synthesis of novel thiazolidine derivatives, compounds 5, 7, and 9 were identified as having the highest anti-cancer activity. These compounds were evaluated using the MTT assay to determine their effects on cell proliferation. The results indicated a dose-dependent inhibition of cancer cell growth without adversely affecting normal breast cells .
Synthesis and Structural Modifications
The synthesis of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione involves several chemical reactions that enhance its pharmacological properties.
- Synthetic Pathway : The compound is synthesized through a Knoevenagel condensation reaction between thiazolidine-2,4-dione and 3,4,5-trimethoxybenzaldehyde in anhydrous toluene. This method allows for the formation of a stable product that can be further modified to enhance its biological activity .
- Structural Variations : Researchers have explored various derivatives by altering substituents on the thiazolidine ring or benzylidene moiety. These modifications aim to improve solubility and bioavailability while retaining or enhancing anticancer efficacy .
Anti-inflammatory Properties
Beyond its anticancer applications, thiazolidine derivatives have been investigated for their anti-inflammatory effects.
- Inflammation Pathways : Compounds similar to 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione have shown potential in inhibiting inflammatory pathways by modulating cytokine release and reducing oxidative stress markers in vitro .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicity profile of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione is crucial for its development as a therapeutic agent.
- Toxicity Studies : Preliminary studies suggest that certain derivatives exhibit low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is critical for minimizing side effects during treatment .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . This property is crucial for its antimicrobial activity, as it can disrupt essential metal-dependent processes in microbial cells. Additionally, the compound’s ability to undergo redox reactions contributes to its biological activity by generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Lipoxygenase (LOX) Inhibition
Compound 1g exhibits weak LOX inhibitory activity compared to other TZD derivatives. In a study testing 19 compounds, 1g showed the lowest inhibition (7.3% at 100 µM), while derivatives with hydroxyl or indole substituents (e.g., 1c and 1s) achieved IC50 values of 3.52 µM and 7.46 µM, respectively. Methoxy groups reduce LOX inhibition, as hydrophobic substituents at the 5th position of the thiazolidinone ring are critical for activity .
Table 1: LOX Inhibition of Selected TZDs
| Compound | Substituents | LOX Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 1g | 3,4,5-Trimethoxy | 7.3 | >100 |
| 1c | 2,5-Dihydroxy | 76.3 | 3.52 |
| 1s | (1H-Indol-3-yl)methylene | 54.2 | 7.46 |
| NDGA (Standard) | - | 80.8 | - |
Antimicrobial and Antidiabetic Activity
The 3,4,5-trimethoxy substitution enhances antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and fungal pathogens (Candida albicans, Aspergillus niger) compared to electron-withdrawing groups (e.g., nitro or halogens). For antidiabetic applications, methoxy-substituted TZDs improve protein tyrosine phosphatase 1B (PTP1B) inhibition, though 1g is less potent than derivatives like 7e (IC50 = 4.6 µM) .
Key Findings :
Anticancer Activity
In anticancer studies, 1g’s trimethoxybenzylidene moiety contributes to topoisomerase inhibition when combined with thiazole pharmacophores. For example, hybrid compound 7e (containing 1g’s scaffold) blocked both human topoisomerase I and II, inducing apoptosis in MCF-7 breast cancer cells . Comparatively, derivatives with hydroxy or chloro substituents (e.g., 5-(4-chlorobenzylidene)-TZD) exhibit stronger VEGFR-2 inhibition (IC50 ~ 0.8 µM) .
Table 2: Anticancer Targets of TZD Derivatives
| Compound | Target Enzyme/Receptor | Activity (IC50) | Mechanism |
|---|---|---|---|
| 1g Hybrid (7e) | Topoisomerase I/II | Not reported | DNA replication blockage |
| 5-(4-Chloro-benzylidene) | VEGFR-2 | 0.8 µM | Tyrosine kinase inhibition |
| UK5099 (Standard) | Mitochondrial pyruvate carrier | 762 nM | Metabolic inhibition |
Mitochondrial Pyruvate Carrier (MPC) Inhibition
1g is less effective in MPC inhibition compared to hydroxy-substituted analogs. For instance, 5-(4-hydroxybenzylidene)-TZD (IC50 = 762 nM) outperforms 1g, as polar groups enhance binding to MPC’s hydrophobic pockets .
Antioxidant Activity
Methoxy groups reduce radical scavenging capacity. In DPPH assays, 1g’s antioxidant activity (IC50 > 32 µg/mL) is inferior to hydroxy-substituted derivatives (e.g., compound 6, IC50 = 9.18 µg/mL) .
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups : Enhance antimicrobial and antidiabetic activity but reduce LOX inhibition and antioxidant capacity.
- Hydroxy Groups : Improve LOX inhibition, MPC binding, and antioxidant effects.
- Hybrid Scaffolds : Combining 1g’s trimethoxybenzylidene with thiazole or benzothiazole moieties enhances anticancer and aldose reductase inhibition .
Biological Activity
5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione (commonly referred to as compound 2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis of 5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione
The synthesis of compound 2 involves a Knoevenagel condensation reaction between chloroacetic acid and thiourea to form the thiazolidine-2,4-dione nucleus. This is followed by the condensation with 3,4,5-trimethoxybenzaldehyde in anhydrous toluene under reflux conditions. The resulting product has been characterized as a yellow crystalline solid with a melting point of 245°C .
The biological activity of compound 2 is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that it modulates the expression of Bcl-2 family proteins, which are crucial regulators of apoptosis. Specifically, compound 2 decreases the expression levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL while increasing pro-apoptotic proteins like Bak and Bax in human breast cancer cell lines (MCF-7 and MDA-MB-231) .
Case Studies and Research Findings
- Antitumor Effects : A study evaluating various thiazolidine derivatives found that compounds containing the 5-(3,4,5-trimethoxybenzylidene) moiety exhibited significant cytotoxicity against breast cancer cell lines. Compounds 5, 7, and 9 demonstrated the highest anti-cancer activities with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
- Mechanistic Insights : The modulation of apoptotic pathways was confirmed through Western blot analysis. The treatment with compound 2 led to increased levels of cleaved caspase-3 and PARP (poly(ADP-ribose) polymerase), indicating activation of apoptotic pathways .
- Structure-Activity Relationship (SAR) : The presence of the methoxy groups on the benzylidene moiety was crucial for enhancing the anticancer activity. SAR studies suggested that modifications at specific positions on the phenyl ring could further optimize activity against different cancer types .
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2 | Structure | <10 | Induces apoptosis via Bcl-2 modulation |
| Doxorubicin | - | ~0.5 | DNA intercalation and topoisomerase inhibition |
| Compound 5 | - | <15 | Similar apoptotic pathway activation |
Q & A
Q. How can regioselectivity challenges in thiazolidinedione functionalization be overcome?
- Answer :
- Protecting groups : Temporarily block reactive sites (e.g., NH of thiazolidinedione) during alkylation .
- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 85% yield for 5-ethylidene derivatives) .
- Catalytic systems : Pd/C or CuI for selective cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
